Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It is also believed to reduce inflammation by inhibiting the production of certain inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to reduce inflammation by inhibiting the production of certain inflammatory mediators. Additionally, it has been shown to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
One of the advantages of using Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate in lab experiments is its potential applications in various fields of scientific research. It has been shown to have anti-cancer, anti-inflammatory, and antibacterial properties, which make it a promising compound for further research. However, one of the limitations of using Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate. One direction is to further investigate its anti-cancer properties and potential applications in cancer treatment. Another direction is to explore its anti-inflammatory properties and potential applications in treating various inflammatory diseases. Additionally, further research can be done to investigate its antibacterial properties and potential applications in developing new antibiotics. Finally, future research can be done to improve its solubility in water, which can make it more suitable for certain lab experiments.
Conclusion:
Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate is a promising compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new treatments for cancer, inflammatory diseases, and bacterial infections.
Synthesis Methods
Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate can be synthesized using different methods. One of the most common methods is the reaction of 4-methyl-2-aminothiazole with ethyl chloroformate and prop-2-enoyl chloride in the presence of a base such as triethylamine. This reaction yields Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate in good yield and purity.
Scientific Research Applications
Ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate has potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases. Additionally, it has been studied for its anti-bacterial properties and has shown activity against various bacterial strains.
properties
IUPAC Name |
ethyl 4-methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-4-8(14)12-6-9-13-7(3)10(17-9)11(15)16-5-2/h4H,1,5-6H2,2-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWAAXVIQTZJEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)CNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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